molecular formula C20H14BrN3 B11540247 N-[(E)-(4-bromophenyl)methylidene]-2-phenyl-1H-benzimidazol-5-amine

N-[(E)-(4-bromophenyl)methylidene]-2-phenyl-1H-benzimidazol-5-amine

Cat. No.: B11540247
M. Wt: 376.2 g/mol
InChI Key: QOFYIMSYMSYNBL-UHFFFAOYSA-N
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Description

(E)-1-(4-BROMOPHENYL)-N-(2-PHENYL-1H-1,3-BENZODIAZOL-5-YL)METHANIMINE is a synthetic organic compound that belongs to the class of imines This compound is characterized by the presence of a bromophenyl group and a benzodiazole moiety, which are connected through a methanimine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-BROMOPHENYL)-N-(2-PHENYL-1H-1,3-BENZODIAZOL-5-YL)METHANIMINE typically involves the condensation reaction between an aldehyde and an amine. The reaction can be carried out under mild conditions, often in the presence of a catalyst such as an acid or base. The general reaction scheme is as follows:

    Starting Materials: 4-bromobenzaldehyde and 2-phenyl-1H-1,3-benzodiazol-5-amine.

    Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, at room temperature or slightly elevated temperatures.

    Catalyst: A catalytic amount of acetic acid or hydrochloric acid can be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of (E)-1-(4-BROMOPHENYL)-N-(2-PHENYL-1H-1,3-BENZODIAZOL-5-YL)METHANIMINE may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-BROMOPHENYL)-N-(2-PHENYL-1H-1,3-BENZODIAZOL-5-YL)METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole oxides, while reduction may produce benzodiazole amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: The compound could be used in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of (E)-1-(4-BROMOPHENYL)-N-(2-PHENYL-1H-1,3-BENZODIAZOL-5-YL)METHANIMINE depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-Chlorophenyl)-N-(2-phenyl-1H-1,3-benzodiazol-5-yl)methanimine
  • (E)-1-(4-Fluorophenyl)-N-(2-phenyl-1H-1,3-benzodiazol-5-yl)methanimine
  • (E)-1-(4-Methylphenyl)-N-(2-phenyl-1H-1,3-benzodiazol-5-yl)methanimine

Uniqueness

The uniqueness of (E)-1-(4-BROMOPHENYL)-N-(2-PHENYL-1H-1,3-BENZODIAZOL-5-YL)METHANIMINE lies in the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding and other interactions that may enhance the compound’s properties compared to its analogs.

Properties

Molecular Formula

C20H14BrN3

Molecular Weight

376.2 g/mol

IUPAC Name

1-(4-bromophenyl)-N-(2-phenyl-3H-benzimidazol-5-yl)methanimine

InChI

InChI=1S/C20H14BrN3/c21-16-8-6-14(7-9-16)13-22-17-10-11-18-19(12-17)24-20(23-18)15-4-2-1-3-5-15/h1-13H,(H,23,24)

InChI Key

QOFYIMSYMSYNBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)N=CC4=CC=C(C=C4)Br

Origin of Product

United States

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